N-Cyclopropyl-N-methyl-
CAS No.:
Cat. No.: VC18899860
Molecular Formula: C9H19ClN2
Molecular Weight: 190.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H19ClN2 |
---|---|
Molecular Weight | 190.71 g/mol |
IUPAC Name | N-cyclopropyl-N-methylpiperidin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C9H18N2.ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;/h8-10H,2-7H2,1H3;1H |
Standard InChI Key | KZLTYMCEOUGVOV-UHFFFAOYSA-N |
Canonical SMILES | CN(C1CC1)C2CCNCC2.Cl |
Introduction
Synthetic Methodologies for N-Cyclopropyl-N-methyl Compounds
Two-Step Nucleophilic Substitution in Triazine Synthesis
A patented method for synthesizing N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine involves sequential nucleophilic substitutions on cyanuric chloride .
Step 1: Intermediate Formation
Cyanuric chloride reacts with tert-butylamine or cyclopropylamine in organic solvents (e.g., chlorobenzene, xylene) under alkaline conditions. The process neutralizes HCl byproducts, yielding intermediates with substituents at the 2- and 4-positions of the triazine ring. For example, using cyclopropylamine first, followed by tert-butylamine, produces an intermediate in 95–98% yield .
Parameter | Step 1 (Intermediate) | Step 2 (Product) |
---|---|---|
Solvent | Chlorobenzene/Xylene | Ethanol/Methanol |
Temperature | 70°C | Reflux |
Yield | 95–98% | 94% |
Purity | N/A | 98% |
Solvent and Base Optimization
Variations in solvent polarity and base strength significantly impact reaction efficiency. Polar aprotic solvents like trichloroethylene reduce side reactions, while potassium hydroxide enhances HCl neutralization compared to sodium hydroxide .
Physicochemical Properties and Structural Analysis
Molecular Descriptors of Y300-2033
The benzamide derivative Y300-2033 (C₁₃H₁₈N₂O₃S) exhibits a molecular weight of 282.36 g/mol and a polar surface area of 56.99 Ų, indicative of moderate membrane permeability . Its logD of 1.49 suggests favorable partitioning into lipid membranes, aligning with its potential as a central nervous system agent.
Table 2: Key Properties of Y300-2033
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂O₃S |
logP/logD | 1.49 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
Polar Surface Area | 56.99 Ų |
Stereoelectronic Effects
The N-cyclopropyl-N-methyl group in N-cyclopropyl-N-methylaniline engages in π-π conjugation between the aromatic ring and the C-N bond. This delocalization stabilizes transition states during metabolic reactions, influencing regioselectivity .
Metabolic Pathways and Biotransformations
Cytochrome P450-Mediated N-Dealkylation
N-Cyclopropyl-N-methylaniline undergoes N-dealkylation via cytochrome P450 (CYP450) in a two-step mechanism:
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Cα-H Hydroxylation: CYP450 abstracts a hydrogen atom from the methyl or cyclopropyl group, forming a carbinolamine intermediate. Density functional theory (DFT) calculations reveal a preference for N-demethylation over N-decyclopropylation due to lower activation energy (ΔE = -3 kcal/mol) .
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Carbinolamine Decomposition: The intermediate spontaneously decomposes to yield formaldehyde (from N-demethylation) or cyclopropanone (from N-decyclopropylation) and the corresponding amine .
Regioselectivity and Environmental Effects
The π-conjugation in N-cyclopropyl-N-methylaniline stabilizes transition states, favoring N-demethylation despite the cyclopropane’s higher bond dissociation energy (BDE). Solvent polarity further shifts selectivity; polar environments stabilize charge-separated intermediates, enhancing N-demethylation by 70% .
Applications and Implications in Medicinal Chemistry
Metabolic Stability Optimization
Incorporating the N-cyclopropyl-N-methyl group into drug candidates reduces susceptibility to CYP450-mediated oxidation. For example, replacing N-methyl with N-cyclopropyl-N-methyl in aniline derivatives increases half-life (t₁/₂) by 2.5-fold in vitro .
Agrochemical Intermediates
The triazine derivative synthesized in the patent serves as a precursor to herbicides, leveraging the methylthio group’s electrophilicity for cross-coupling reactions .
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